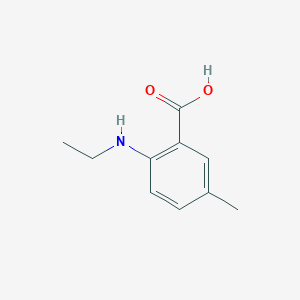

2-(Ethylamino)-5-methylbenzoic acid

Descripción general

Descripción

The compound "2-(Ethylamino)-5-methylbenzoic acid" is not directly studied in the provided papers. However, similar compounds with related functional groups and structures have been investigated. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate has been synthesized and identified as a potent acetylcholinesterase inhibitor, which could be a lead compound for Alzheimer's disease treatment . Another related compound, cis-2[(N-propionyl-N-ethylamino)-3-(2',5'-dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydrobenzofuran, has had its molecular structure determined by X-ray diffraction and NMR methods . These studies provide insights into the chemical behavior and potential applications of compounds structurally related to "2-(Ethylamino)-5-methylbenzoic acid".

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include condensation, hydrogenation, and oxidation reactions. For example, the synthesis of a compound designed for the treatment of hyperproliferative disorders involved a six-step process starting with commercially available precursors . Another study reported the synthesis of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles from 2-aminobenzohydrazides and Schiff bases, followed by oxidation . These methods could potentially be adapted for the synthesis of "2-(Ethylamino)-5-methylbenzoic acid".

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Ethylamino)-5-methylbenzoic acid" has been analyzed using various techniques. The molecular structure of one such compound was determined using X-ray diffraction, which provided detailed information about the conformation and stereoisomers . Additionally, DFT quantum chemical calculations have been used to determine the optimized geometrical parameters and vibrational wavenumbers of ethyl 4-aminobenzoate . These techniques could be applied to "2-(Ethylamino)-5-methylbenzoic acid" to gain a comprehensive understanding of its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving related compounds have been explored in the context of their potential pharmaceutical applications. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of compounds with potential biological activity . The study of these reactions provides valuable information on the reactivity of amino and hydrazide groups, which could be relevant to the chemical behavior of "2-(Ethylamino)-5-methylbenzoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(Ethylamino)-5-methylbenzoic acid" have been characterized using spectroscopic techniques and computational methods. The FT-IR and FT-Raman spectra, along with DFT calculations, have been used to evaluate the vibrational properties of ethyl 4-aminobenzoate . These studies contribute to a deeper understanding of the electronic properties and molecular interactions that could also be present in "2-(Ethylamino)-5-methylbenzoic acid".

Aplicaciones Científicas De Investigación

-

Phenolic Compounds as Nrf2 Inhibitors

- Scientific Field : Cancer Therapy

- Application Summary : Phenolic compounds have potential applications in cancer therapy as inhibitors of the transcription factor Nrf2, which has a crucial role in the cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance .

- Methods of Application : Traditional plant-based remedies rich in phytochemicals have been used against human cancers .

- Results or Outcomes : The inhibition of Nrf2 by phenolic compounds has shown promise in the treatment of cancer, particularly in overcoming therapy resistance .

-

Nucleic Acids in Biomedicine

- Scientific Field : Biomedicine

- Application Summary : Nucleic acids, including DNA and RNA, have emerged as powerful biomaterials, revolutionizing the field of biomedicine .

- Methods of Application : Nucleic acids are used in biosensing, gene regulation, drug delivery, and targeted therapy .

- Results or Outcomes : The unique properties of nucleic acids such as molecular recognition ability, programmability, and ease of synthesis make them versatile tools in various biomedical applications .

-

Ingavirin Against Influenza A

- Scientific Field : Virology

- Application Summary : Ingavirin (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) has shown a protective effect against influenza A virus .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The use of Ingavirin resulted in a protective effect against influenza A virus .

-

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers

- Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modification of the surface of nanoparticles metallic .

- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions .

- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the medical field, pharmacy, and more .

-

Organosilane-functionalized Carbon Quantum Dots

- Scientific Field : Nanotechnology

- Application Summary : Organosilane-functionalized carbon quantum dots (Si-CQDs) were synthesized by reacting glucosamine and 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane in acetone .

- Methods of Application : The surface morphology, crystal structure, functional groups, elemental composition, and optical properties of the Si-CQDs were characterized using various techniques .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

- Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

- Scientific Field : Organic Synthesis, Nanotechnology, and Polymers

- Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modification of the surface of nanoparticles metallic .

- Methods of Application : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and present a chemical structure highly polar, active in organic reactions .

- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the medical field, pharmacy, and more .

Propiedades

IUPAC Name |

2-(ethylamino)-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-11-9-5-4-7(2)6-8(9)10(12)13/h4-6,11H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEOAXDWSOBKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500882 | |

| Record name | 2-(Ethylamino)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-5-methylbenzoic acid | |

CAS RN |

54675-17-1 | |

| Record name | 2-(Ethylamino)-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54675-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

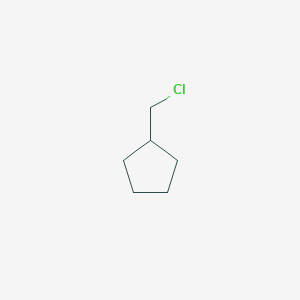

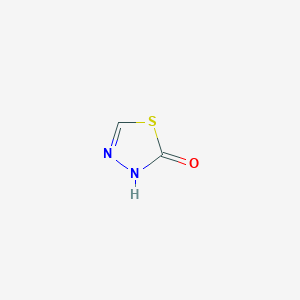

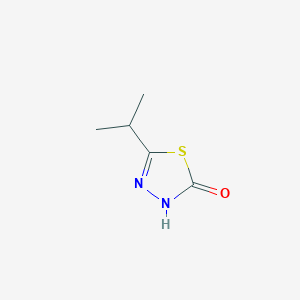

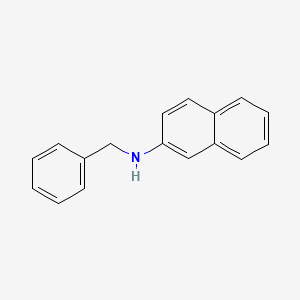

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

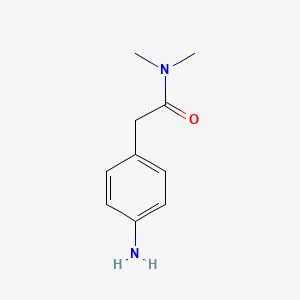

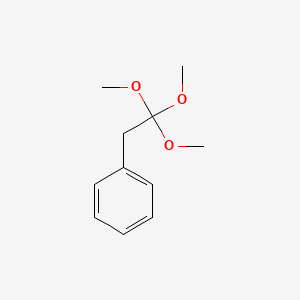

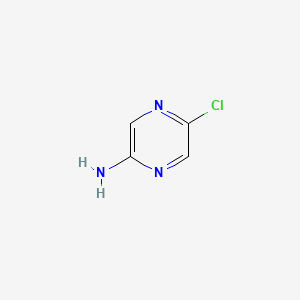

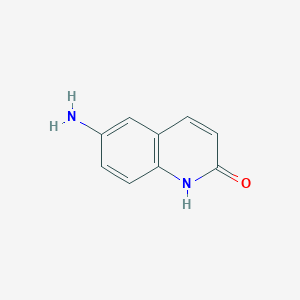

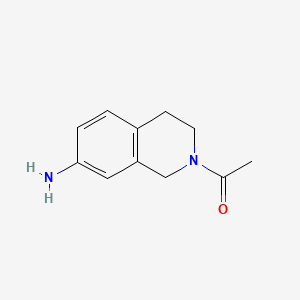

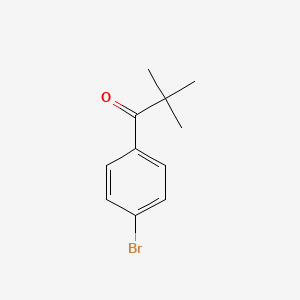

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetic acid](/img/structure/B1281462.png)